molecular formula C16H23NO5 B11790865 Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Cat. No.: B11790865
M. Wt: 309.36 g/mol
InChI Key: WDISSMSIIAUDEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses . The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenoxy)acetate
  • Morpholine derivatives
  • Phenoxyacetic acid esters

Comparison

Compared to similar compounds, Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate stands out due to its unique combination of aromatic and aliphatic functional groups. This combination provides a balance of stability and reactivity, making it more versatile for various applications .

Biological Activity

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. It is substituted with an ethyl acetate group and a methoxyphenoxy moiety, giving it a molecular formula of C16H23NO5 and a molecular weight of 309.36 g/mol. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity and solubility properties .

Synthesis

The synthesis of this compound typically involves several steps, including esterification and nucleophilic substitution processes. The morpholine ring can participate in nucleophilic attacks due to its basic nitrogen atom, allowing for various derivatives to be formed. This multi-step synthesis enables the introduction of substituents that can modify the compound’s biological properties .

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to this compound exhibit psychotropic effects. Specifically, derivatives of morpholine have been studied for their potential as antidepressants and anxiolytics. The unique structural features of this compound may contribute to its selectivity and efficacy in targeting specific neurotransmitter systems .

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
This compound1706454-53-6C16H23NO5Potential antidepressant
Viloxazine Hydrochloride35604-67-2C13H20ClNO3Established antidepressant
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate1706449-65-1C16H23NO5Potential antidepressant

Interaction studies for this compound typically involve assessing its binding affinity to various receptors in the central nervous system. Techniques such as radioligand binding assays or electrophysiological methods can be employed to determine how this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies and Research Findings

  • Psychotropic Effects : In studies involving similar morpholine derivatives, compounds showed varying degrees of efficacy in modulating serotonin receptors, which are crucial for mood regulation. Specific analogs demonstrated significant antidepressant-like effects in animal models .
  • SAR Studies : Structural modifications have been explored to enhance biological activity. For instance, substituents on the morpholine ring were found to significantly influence receptor binding affinities and pharmacokinetic properties .
  • Potential Applications : Given its structural characteristics, this compound has potential applications in drug development targeting neurological disorders. Its unique chemical properties make it a candidate for further research as an antidepressant or anxiolytic agent .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3

InChI Key

WDISSMSIIAUDEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC

Origin of Product

United States

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